

An In-depth Technical Guide to Propargyl-PEG13-Boc

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Compound of Interest

Compound Name: Propargyl-PEG13-Boc

Cat. No.: B15541814

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for **Propargyl-PEG13-Boc**, a bifunctional linker critical in the field of targeted protein degradation and bioconjugation.

Core Molecular Data

Propargyl-PEG13-Boc is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) for click chemistry applications and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between conjugated molecules.

Property	Value	Source(s)
Molecular Formula	C34H64O15	[1]
Molecular Weight	712.86 g/mol	[1]

Primary Application: PROTAC Synthesis

Propargyl-PEG13-Boc is extensively utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

A PROTAC molecule typically consists of three components:

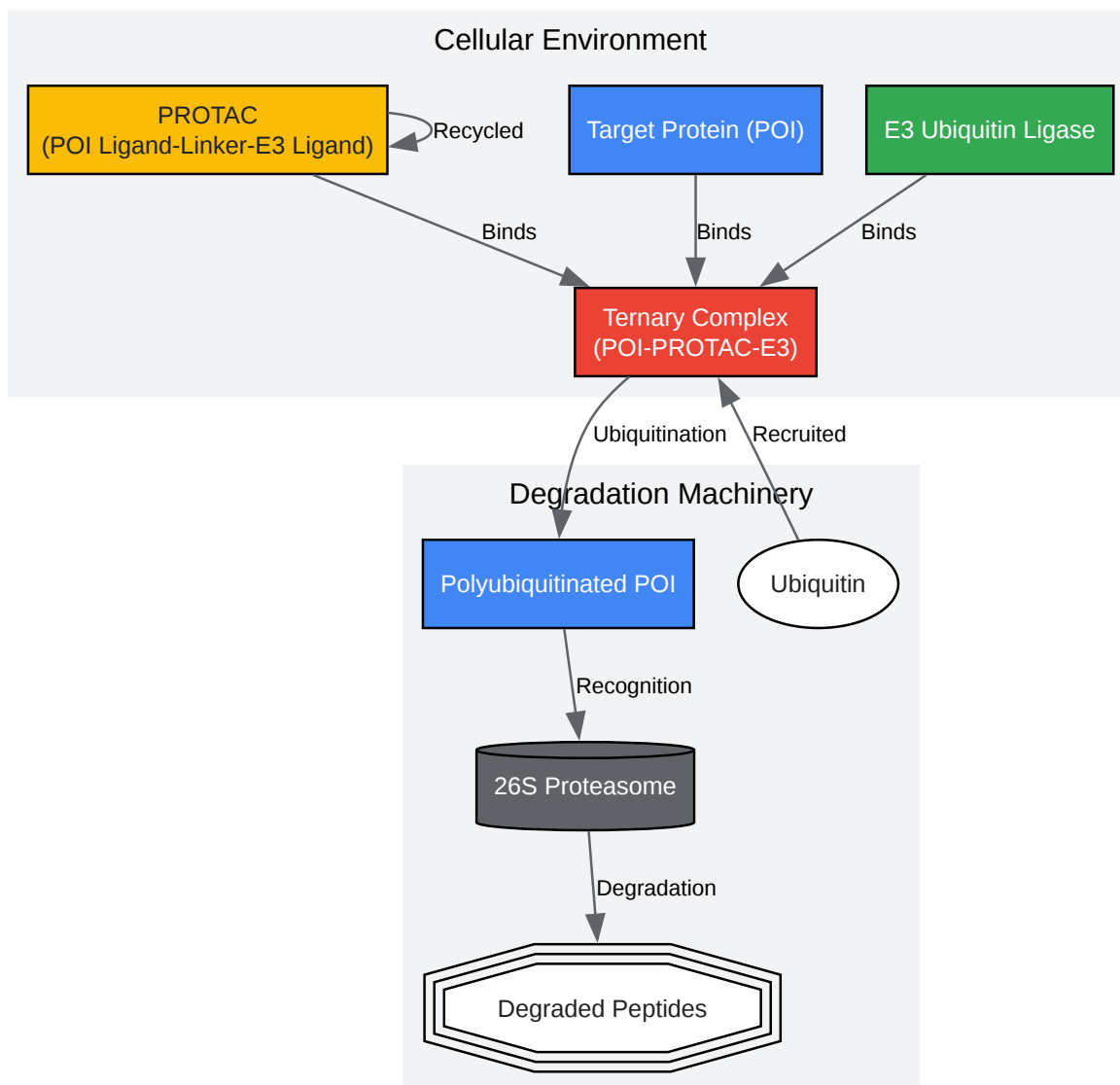
- A ligand that binds to a target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands.

The role of **Propargyl-PEG13-Boc** is to serve as this flexible linker, connecting the POI-binding ligand and the E3 ligase ligand. The propargyl group allows for covalent attachment to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific type of "click chemistry". The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a second molecule, typically through an amide bond formation.

Targeted Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using a linker such as **Propargyl-PEG13-Boc**.

PROTAC-Mediated Protein Degradation Pathway



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Caption: Workflow of PROTAC-induced targeted protein degradation.

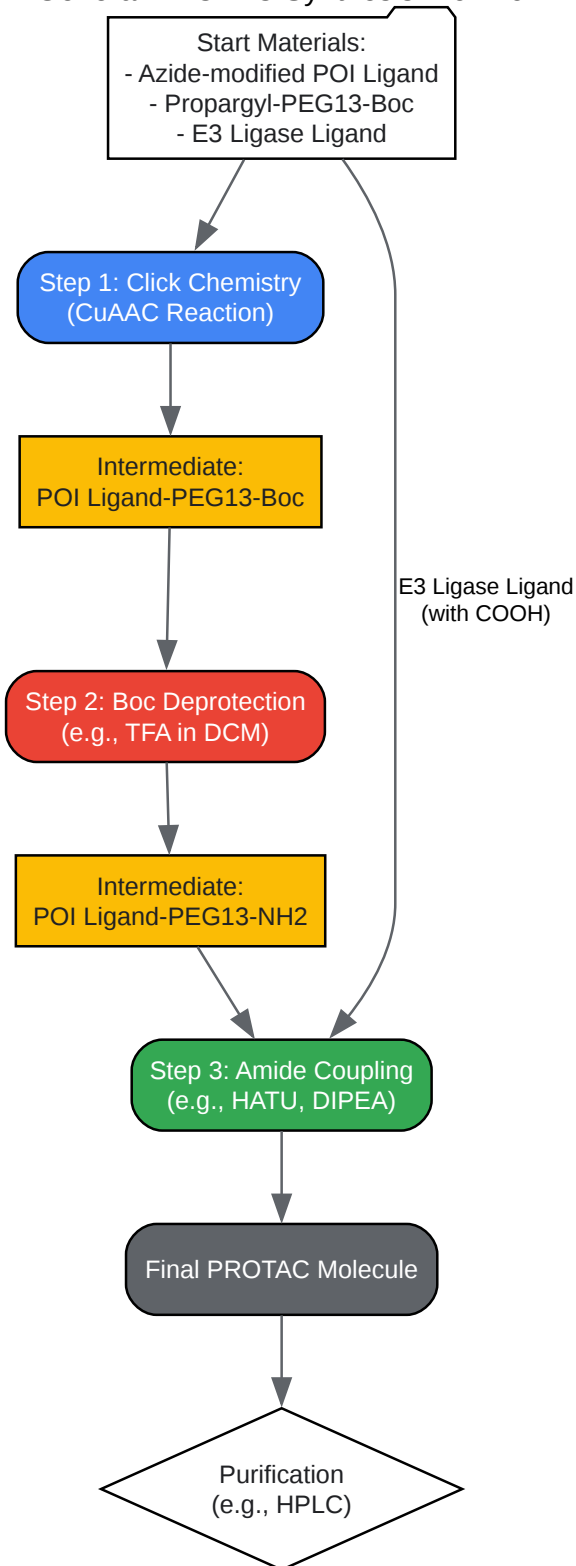
Experimental Protocols

The synthesis of a PROTAC using **Propargyl-PEG13-Boc** typically involves a multi-step process. Below are generalized protocols for the key steps.

General Workflow for PROTAC Synthesis

The following diagram outlines a common workflow for synthesizing a PROTAC using a Propargyl-PEG linker.

General PROTAC Synthesis Workflow

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Caption: A typical synthetic workflow for creating a PROTAC molecule.

Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for the bioconjugation of an azide-modified molecule (e.g., a protein or small molecule ligand) with a propargyl-containing molecule like **Propargyl-PEG13-Boc**.

Materials:

- Azide-modified molecule
- **Propargyl-PEG13-Boc**
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Copper-binding ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- Degassing equipment (optional, but recommended for sensitive biomolecules)

Procedure:

- Preparation of Reagents:
 - Dissolve the azide-modified molecule and **Propargyl-PEG13-Boc** in the reaction buffer to their desired final concentrations. The molar ratio of the propargyl-linker to the azide-molecule may need to be optimized, but a slight excess of the linker (e.g., 1.5 to 5 equivalents) is common.
 - Prepare a fresh solution of sodium ascorbate.
- Reaction Setup:
 - In a reaction vessel, combine the solution of the azide-modified molecule and **Propargyl-PEG13-Boc**.

- Add the copper-binding ligand to the mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
- Add the CuSO₄ solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction Conditions:
 - Incubate the reaction mixture at room temperature.
 - The reaction time can vary from 1 to 16 hours, depending on the specific reactants. Reaction progress can be monitored by techniques such as LC-MS or HPLC.
- Purification:
 - Once the reaction is complete, the resulting conjugate can be purified from unreacted starting materials and catalyst components.
 - Common purification methods include size-exclusion chromatography, dialysis (for macromolecules), or reverse-phase HPLC.

Protocol: Boc Deprotection and Amide Coupling

This protocol outlines the steps following the CuAAC reaction to complete the PROTAC synthesis.

Boc Deprotection:

- Dry the product from the CuAAC reaction.
- Treat the dried intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).
- Stir the reaction at room temperature for 1-2 hours.
- Remove the TFA and DCM under reduced pressure. The resulting product is the amine-functionalized intermediate.

Amide Coupling:

- Dissolve the amine-functionalized intermediate and the E3 ligase ligand (containing a carboxylic acid) in a suitable solvent such as dimethylformamide (DMF).
- Add a coupling agent (e.g., HATU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC product using reverse-phase HPLC.

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References

- 1. medchemexpress.com [medchemexpress.com]
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